

Technical Guide: Physicochemical Properties of 8-Chloronaphthalene-1-carbaldehyde

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Compound of Interest

Compound Name: 8-Chloronaphthalene-1-carbaldehyde

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Introduction

8-Chloronaphthalene-1-carbaldehyde is a substituted naphthalene derivative of interest in synthetic organic chemistry and drug discovery. Its functional groups, a reactive aldehyde and a chlorinated aromatic ring, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its application in research and development, influencing reaction conditions, purification methods, and formulation strategies. This technical guide provides available data on the physical properties of **8-chloronaphthalene-1-carbaldehyde** and related compounds, details standard experimental protocols for their determination, and outlines a relevant synthetic pathway.

Physicochemical Data

Precise experimental data for the melting and boiling points of **8-Chloronaphthalene-1-carbaldehyde** are not readily available in the surveyed literature. However, to provide a useful reference for researchers, the following table summarizes the melting and boiling points of structurally related compounds. This comparative data can offer an estimation of the expected physical properties of **8-Chloronaphthalene-1-carbaldehyde**.

Compound Name	Chemical Structure	Melting Point (°C)	Boiling Point (°C)
1-Chloronaphthalene	C ₁₀ H ₇ Cl	-20[1][2][3]	263[1]
1-Naphthaldehyde	C ₁₁ H ₈ O	1-2[4][5][6]	160-161 (at 15 mmHg)[4][5][6][7]
1-Chloro-8-nitronaphthalene	C ₁₀ H ₆ ClNO ₂	95.8[8]	170 (at 1-2 Torr)[8]

Note: The presence of the aldehyde group in 1-naphthaldehyde and the nitro group in 1-chloro-8-nitronaphthalene significantly influences their melting and boiling points compared to 1-chloronaphthalene. The combination of a chloro and a carbaldehyde group in **8-Chloronaphthalene-1-carbaldehyde** is expected to result in a melting point and boiling point that are influenced by both substituents.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure (Capillary Method):

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating bath (e.g., oil bath, heating block) or Thiele tube
- Rubber band or wire to attach the test tube to the thermometer

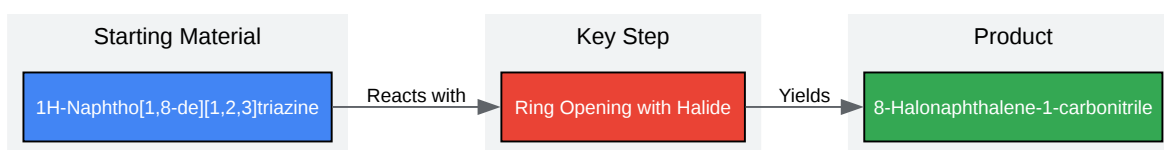
Procedure (Micro Boiling Point Method):

- **Sample Preparation:** Approximately 0.5 mL of the liquid sample is placed into a small test tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
- **Apparatus Assembly:** The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** The assembly is immersed in a heating bath. The bath is heated gradually.
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool slowly.
- **Recording the Boiling Point:** The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Relationships and Workflows

Synthesis of 8-Halonaphthalene-1-carbonitriles

The synthesis of related compounds can provide insight into the chemical behavior and potential synthetic routes for **8-Chloronaphthalene-1-carbaldehyde**. A known method for synthesizing 8-halonaphthalene-1-carbonitriles involves the ring opening of 1H-naphtho[1,8-de][1][2][9]triazine.[10][11][12] This process can be visualized as a logical workflow.



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Caption: Synthetic pathway for 8-halonaphthalene-1-carbonitriles.

This diagram illustrates the transformation of the starting triazine derivative through a key ring-opening reaction to yield the desired halonaphthalene product. A similar synthetic logic could potentially be adapted for the synthesis of **8-Chloronaphthalene-1-carbaldehyde**.

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